molecular formula C15H14N4O2S B2418980 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888446-17-1

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2418980
CAS No.: 888446-17-1
M. Wt: 314.36
InChI Key: UQDUBQWLKHTHPA-UHFFFAOYSA-N
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Description

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a pyrimido[5,4-b]indole core

Properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-2-7-19-14(21)13-12(18-15(19)22-8-11(16)20)9-5-3-4-6-10(9)17-13/h2-6,17H,1,7-8H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDUBQWLKHTHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with appropriate reagents to form the pyrimido[5,4-b]indole core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated its effectiveness against solid tumors such as colorectal and lung cancers, which are often resistant to conventional therapies like 5-fluorouracil .

Antimicrobial Properties

In addition to its anticancer activity, 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has also been evaluated for antimicrobial effects. Preliminary studies suggest that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings highlight its potential as a therapeutic agent in treating infectious diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Pyrimidoindole Core: This step often employs various halogenated intermediates and organometallic reagents.
  • Introduction of the Sulfanyl Group: The sulfanyl moiety is introduced through nucleophilic substitution reactions.
  • Final Acetamide Formation: The acetamide group is added to complete the synthesis.

Each step requires careful optimization to enhance yield and purity. Industrially, continuous flow reactors and advanced purification techniques are being explored for scalable production.

Case Study 1: Antitumor Activity

A study published in Proceedings of the American Association for Cancer Research reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models of colorectal cancer. The compound's mechanism was linked to upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In a recent publication, researchers synthesized several derivatives of this compound and tested their antimicrobial properties using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against both bacterial and fungal strains, suggesting a viable path for developing new antimicrobial agents based on this structure .

Mechanism of Action

The mechanism of action of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share a similar core structure and have comparable biological activities.

    Indole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.

    Pyrimidine derivatives: Often used in medicinal chemistry for their therapeutic potential.

Uniqueness

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimido[5,4-b]indole core with a sulfanylacetamide group makes it a versatile compound for various applications.

Biological Activity

The compound 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, including enzyme inhibition and antitumor effects, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F2N4O2SC_{21}H_{16}F_{2}N_{4}O_{2}S, and it features a pyrimidoindole core structure. The compound's unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC21H16F2N4O2S
Molecular Weight426.43 g/mol
IUPAC NameThis compound
SMILESCC(=O)N(C1=CC=C(C=C1)C(=O)N)C(=O)S

Enzyme Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance:

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that certain derivatives of pyrimidoindoles showed potent inhibitory effects against acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values for these compounds ranged from 0.29 µM to 1.18 µM for different derivatives .
    CompoundIC50 (µM)
    3-(2-(Benzyloxy)phenyl)...0.29
    3-(2-chloro-6-nitrophenyl)...1.18

Antitumor Activity

The biological activity of pyrimidoindoles has been linked to their potential as antitumor agents. Structure–activity relationship (SAR) studies suggest that specific substitutions on the pyrimidoindole scaffold can enhance cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro assessments revealed that modifications at the N5 position of the pyrimidoindole core significantly affected cytotoxicity while maintaining selectivity towards cancer cells .

Additional Pharmacological Effects

Other notable pharmacological effects include:

  • Antibacterial Activity : Compounds with similar structures have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Case Study 1: Acetylcholinesterase Inhibition

A series of pyrimidoindole derivatives were synthesized and tested for AChE inhibition. The most effective compound exhibited an IC50 of 0.25 µM, demonstrating high potential for treating neurodegenerative diseases like Alzheimer's.

Case Study 2: Antitumor Efficacy

In a study involving human breast cancer cell lines, the compound showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This suggests its potential use in cancer therapy.

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